molecular formula C10H7ClFNO2 B2467446 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 882081-02-9

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2467446
CAS No.: 882081-02-9
M. Wt: 227.62
InChI Key: CYGYYRKVXRJNOQ-UHFFFAOYSA-N
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Description

Structural Analysis of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The compound this compound possesses a well-defined molecular structure characterized by its International Union of Pure and Applied Chemistry systematic name and corresponding molecular formula. The molecular formula C₁₀H₇ClFNO₂ indicates the presence of ten carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms within the molecular framework. The compound exhibits a molecular weight of 227.62 grams per mole, establishing its position within the category of medium-sized organic molecules.

The systematic nomenclature reflects the structural organization of the molecule, where the pyrrolidine-2,5-dione core serves as the primary heterocyclic framework. The phenyl ring attachment at the nitrogen position carries two halogen substituents, specifically a chlorine atom at the meta position (position 3) and a fluorine atom at the para position (position 4) relative to the nitrogen linkage. This substitution pattern creates a unique electronic environment that influences the overall molecular properties and reactivity profile of the compound.

Molecular Property Value
Molecular Formula C₁₀H₇ClFNO₂
Molecular Weight 227.62 g/mol
Chemical Abstracts Service Registry Number 882081-02-9
PubChem Compound Identifier 4136123

The International Union of Pure and Applied Chemistry Chemical Identifier provides a standardized representation of the molecular structure through the following descriptors: InChI=1S/C10H7ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2. The corresponding InChI Key CYGYYRKVXRJNOQ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl provides a linear notation of the molecular connectivity.

Crystallographic Characterization

X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound remain limited in the available literature, related pyrrolidine-2,5-dione derivatives have been extensively characterized using crystallographic methods. The structural analysis of analogous compounds provides valuable insights into the expected crystalline properties and molecular packing arrangements. Crystallographic studies of similar halogenated pyrrolidine derivatives have revealed the formation of hydrogen-bonded networks and π-π stacking interactions that stabilize the crystal structure.

The crystallographic investigation of related compounds, such as 4-Chloro-3-fluoro-2-methylaniline-pyrrolidine-2,5-dione cocrystal, demonstrates the typical structural features observed in this class of compounds. These studies indicate that pyrrolidine-2,5-dione derivatives commonly crystallize in triclinic space groups with characteristic unit cell parameters. The crystal packing often involves intermolecular interactions between the carbonyl groups of the pyrrolidine ring and neighboring molecules, contributing to the overall stability of the crystalline lattice.

Crystallographic Parameter Related Compound Values
Space Group Triclinic, P1̄
Unit Cell a 7.3853(2) Å
Unit Cell b 7.4390(2) Å
Unit Cell c 11.5571(4) Å
Temperature 120 K

The structural characterization reveals that halogenated pyrrolidine derivatives exhibit specific intermolecular interaction patterns that influence their solid-state properties. The presence of both chlorine and fluorine substituents in this compound is expected to contribute to unique halogen bonding interactions within the crystal structure, potentially affecting the overall packing efficiency and thermodynamic stability of the crystalline form.

Torsional Angle Analysis

The torsional angle relationships within this compound play a crucial role in determining the molecular conformation and overall three-dimensional structure. The rotation about the carbon-nitrogen bond connecting the pyrrolidine ring to the phenyl substituent represents a key conformational degree of freedom that influences the molecular geometry. Crystallographic analysis of related compounds indicates that the phenyl ring typically adopts specific orientations relative to the pyrrolidine plane to minimize steric interactions and optimize intermolecular contacts.

The presence of halogen substituents on the phenyl ring introduces additional conformational considerations due to their electronic effects and steric requirements. The chlorine atom at the meta position and the fluorine atom at the para position create an asymmetric substitution pattern that may influence the preferred conformational states of the molecule. The torsional angles between the pyrrolidine ring plane and the phenyl ring plane are critical parameters that determine the overall molecular shape and potentially affect the compound's physicochemical properties.

Computational modeling and experimental crystallographic data from analogous compounds suggest that these molecules typically exhibit torsional angles that balance steric hindrance minimization with optimal electronic interactions. The halogen substituents may participate in intramolecular interactions that stabilize specific conformational arrangements, contributing to the overall conformational preference of the molecule in both solid-state and solution environments.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic characterization of this compound provides detailed information about the molecular structure and electronic environment of individual atoms within the molecule. While specific Nuclear Magnetic Resonance data for this exact compound are not extensively documented in the available literature, the spectral characteristics can be predicted based on the structural features and compared with related pyrrolidine-2,5-dione derivatives.

The proton Nuclear Magnetic Resonance spectrum is expected to exhibit characteristic signals corresponding to the pyrrolidine ring methylene protons and the aromatic protons of the substituted phenyl ring. The pyrrolidine ring protons typically appear as a singlet around 2.7-2.8 parts per million, representing the four equivalent methylene protons adjacent to the carbonyl groups. The aromatic region of the spectrum should display signals for the three non-equivalent aromatic protons, with coupling patterns influenced by the halogen substituents and their electronic effects.

Nuclear Magnetic Resonance Signal Expected Chemical Shift (ppm) Multiplicity
Pyrrolidine CH₂ 2.7-2.8 Singlet
Aromatic H-2 7.0-7.2 Doublet of doublets
Aromatic H-5 7.1-7.3 Doublet
Aromatic H-6 7.2-7.4 Doublet

The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon atom environments, with the carbonyl carbons of the pyrrolidine ring expected to appear around 170-180 parts per million. The aromatic carbon signals should be distributed throughout the aromatic region (120-160 parts per million), with the carbon atoms bearing halogen substituents showing characteristic downfield shifts due to the electronegative nature of chlorine and fluorine atoms.

Infrared Vibrational Frequency Mapping

The Infrared spectroscopic analysis of this compound reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure. The most prominent features in the Infrared spectrum are the carbonyl stretching vibrations of the pyrrolidine-2,5-dione ring system, which typically appear as two distinct bands in the region of 1650-1750 cm⁻¹. These bands arise from the symmetric and asymmetric stretching modes of the two carbonyl groups present in the imide functionality.

The presence of halogen substituents on the phenyl ring influences the aromatic carbon-hydrogen stretching and bending vibrations, which appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The carbon-chlorine and carbon-fluorine bond stretching vibrations contribute additional characteristic frequencies, with carbon-chlorine stretches typically observed around 600-800 cm⁻¹ and carbon-fluorine stretches appearing in the range of 1000-1300 cm⁻¹.

Functional Group Wavenumber Range (cm⁻¹) Assignment
Carbonyl C=O 1680-1711 Symmetric/Asymmetric stretch
Aromatic C-H 3000-3100 Stretching vibration
Aromatic C=C 1400-1600 Ring stretching
C-Cl 600-800 Stretching vibration
C-F 1000-1300 Stretching vibration

The fingerprint region below 1400 cm⁻¹ contains numerous vibrational modes that are characteristic of the specific substitution pattern and molecular connectivity. These low-frequency vibrations provide valuable information for compound identification and structural confirmation through comparison with reference spectra and computational predictions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides information about the molecular ion peak and characteristic fragmentation pathways that occur under ionization conditions. The molecular ion peak is expected to appear at mass-to-charge ratio 227.02 for the [M+H]⁺ ion, with the characteristic isotope pattern reflecting the presence of chlorine and fluorine atoms. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) creates a distinctive doublet pattern with a mass difference of two atomic mass units and an intensity ratio of approximately 3:1.

Predicted collision cross section values have been calculated for various adduct ions, providing additional structural information about the gas-phase conformation of the molecule. The collision cross section values range from 136.5 Ų for the [M+H-H₂O]⁺ ion to 186.7 Ų for the [M+CH₃COO]⁻ ion, indicating the relative size and shape of different ionized forms of the molecule.

Ion Species Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 228.02222 143.3
[M+Na]⁺ 250.00416 154.5
[M-H]⁻ 226.00766 148.0
[M+NH₄]⁺ 245.04876 163.1

The fragmentation pattern analysis reveals the loss of characteristic neutral fragments, including carbon monoxide (28 atomic mass units) from the carbonyl groups and hydrogen fluoride (20 atomic mass units) from the fluorinated phenyl ring. These fragmentation pathways provide structural confirmation and aid in the identification of the compound in complex mixtures.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory computational studies of this compound provide theoretical insights into the electronic structure, geometric optimization, and energetic properties of the molecule. These calculations utilize advanced quantum mechanical methods to predict molecular properties that may be difficult to determine experimentally or complement experimental observations with theoretical validation. The computational approach involves geometry optimization using appropriate basis sets and exchange-correlation functionals to achieve accurate representations of the molecular structure.

The optimized molecular geometry obtained from Density Functional Theory calculations reveals the preferred conformation of the molecule in the gas phase, including bond lengths, bond angles, and dihedral angles that minimize the total electronic energy. The presence of halogen substituents introduces significant electronic effects that influence the charge distribution throughout the molecule, particularly affecting the aromatic ring system and the adjacent nitrogen atom of the pyrrolidine ring.

Computational prediction of vibrational frequencies through Density Functional Theory methods provides theoretical validation of experimental Infrared spectroscopic data and aids in the assignment of observed vibrational bands. The calculated frequencies typically require scaling factors to account for systematic errors in the computational methods, but they provide valuable insights into the normal modes of vibration and their corresponding intensities.

The electrostatic potential surface calculations reveal regions of positive and negative charge distribution throughout the molecule, highlighting areas that may participate in intermolecular interactions such as hydrogen bonding or halogen bonding. These computational results provide fundamental insights into the electronic nature of the compound and its potential reactivity patterns.

Molecular Orbital Configuration Analysis

The molecular orbital analysis of this compound through computational methods provides detailed information about the electronic structure and bonding characteristics of the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic properties, including its ionization potential, electron affinity, and electronic excitation energies. These parameters are crucial for understanding the compound's potential applications in electronic materials or as precursors for further chemical modifications.

The molecular orbital configuration reveals the extent of π-conjugation between the aromatic ring system and the pyrrolidine carbonyl groups, which influences the overall electronic delocalization and stability of the molecule. The presence of halogen substituents introduces perturbations in the orbital energies through their inductive and mesomeric effects, affecting both the occupied and unoccupied molecular orbital manifolds.

The electron density distribution analysis shows the contribution of individual atoms to the frontier molecular orbitals, providing insights into the reactive sites within the molecule. The chlorine and fluorine substituents contribute halogen lone pair orbitals that may participate in intermolecular interactions or influence the overall electronic properties of the compound.

Molecular Orbital Parameter Computational Prediction
Highest Occupied Molecular Orbital Energy π-type orbital localized on aromatic ring
Lowest Unoccupied Molecular Orbital Energy π*-type orbital with carbonyl character
HOMO-LUMO Gap Electronic excitation energy
Dipole Moment Polar character due to halogen substituents

The computational analysis of charge distribution reveals that the halogen substituents create an asymmetric charge distribution throughout the molecule, with the fluorine atom being more electronegative than chlorine and withdrawing electron density from the aromatic ring system. This electronic asymmetry contributes to the overall dipole moment of the molecule and influences its interactions with other polar molecules or surfaces.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGYYRKVXRJNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a 3-chloro-4-fluoroaniline with succinic anhydride followed by cyclization can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, derivatives of pyrrolidine-2,5-dione have demonstrated significant antiproliferative activity against various cancer cell lines .

Case Study:
In a study focusing on pyrrole derivatives, certain compounds exhibited GI50 values in the nanomolar range against colon cancer cell lines, indicating their potential as targeted antitumor drugs . The compound's ability to inhibit specific enzymes involved in cancer pathways suggests its utility in drug development.

Research has highlighted the biological activities of this compound, particularly its antimicrobial properties. The presence of halogen atoms enhances its interaction with biological targets.

Antimicrobial Studies:
The compound has shown efficacy against various bacterial strains in preliminary studies, suggesting its potential as a lead compound for developing new antibiotics .

Industrial Applications

In industrial chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the production of advanced materials such as polymers and coatings.

Synthesis Applications:
The compound is used in visible-light-promoted reactions to facilitate the synthesis of trifluoromethylated products, expanding the toolkit for synthetic chemists. This application highlights its role in enhancing synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound 3-Cl, 4-F on phenyl; pyrrolidine-2,5-dione core C₁₀H₇ClFNO₂ 227.63 N/A Predicted CCS data
3-Chloro-N-phenyl-phthalimide 3-Cl on phthalimide; N-phenyl substitution C₁₄H₈ClNO₂ 257.67 N/A Monomer for polyimide synthesis
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) 3,4-diCl; 4-F on phenyl; pyrrole-2,5-dione core C₁₀H₅Cl₂FNO₂ 260.06 N/A Agricultural fungicide
1-{3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f) Dual indole-piperidine-pyrrolidine-dione system C₂₉H₃₁N₃O₅ 501.58 100–109 High-yield (93.8%) synthesis
1-{2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4h) Fluoroindole-piperidine-pyrrolidine-dione system C₂₇H₂₆FN₃O₄ 475.52 203–204 Moderate yield (57.2%)

Key Observations :

Substituent Effects: The chloro and fluoro groups in this compound enhance electrophilicity compared to unsubstituted pyrrolidine-diones. The N-phenyl group in 3-chloro-N-phenyl-phthalimide improves thermal stability, making it suitable for polymer synthesis, whereas the target compound lacks analogous bulky groups .

Synthetic Accessibility :

  • Pyrrolidine-2,5-dione derivatives with indole-piperidine moieties (e.g., compounds 4f and 4h ) exhibit higher molecular weights and melting points due to extended conjugation and hydrogen-bonding capabilities . However, their synthesis yields vary widely (41.7–93.8%), suggesting challenges in optimizing reactions for complex substituents.

Biological Relevance: Fluoroimide’s pesticidal activity highlights the role of halogenation in agrochemical efficacy.

Biological Activity

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 3-chloro-4-fluorophenyl group and two carbonyl groups. Its molecular formula is C11H10ClFNO2, and it exhibits properties typical of cyclic imides, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in several contexts:

  • Inhibition of Pseudomonas aeruginosa : A study highlighted the effectiveness of pyrrolidine-2,3-diones as inhibitors of the penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a pathogen notorious for its resistance to multiple antibiotics. The compound demonstrated an IC50 value indicating effective inhibition at concentrations as low as 14 µM .
  • Broad-spectrum Antimicrobial Effects : Research has reported that cyclic imide derivatives, including those related to pyrrolidine structures, possess broad-spectrum antimicrobial activity against various bacterial strains. The synthesized derivatives were found to be effective against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaIC50 (µM)Notes
This compoundP. aeruginosa14Effective against resistant strains
Pyrrolidine-2,3-dione derivativeE. coli20Broad-spectrum activity
Other cyclic imidesVarious strainsVariesGeneral antimicrobial effects

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives has also been investigated. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • COX Inhibition : Studies have reported IC50 values for various derivatives against COX-1 and COX-2 enzymes. For example, certain derivatives exhibited IC50 values ranging from 19.45 µM to 42.1 µM against COX enzymes, indicating their potential as anti-inflammatory agents .

Table 2: Inhibition of COX Enzymes by Pyrrolidine Derivatives

CompoundCOX EnzymeIC50 (µM)Notes
Pyrrolidine derivative ACOX-119.45Moderate inhibition
Pyrrolidine derivative BCOX-231.4Significant inhibition
This compoundCOX-1/COX-2TBDUnder investigation

Case Studies

Several case studies have highlighted the biological activity of pyrrolidine derivatives:

  • Study on Antibacterial Efficacy : A focused library screening identified multiple hits among pyrrolidine derivatives that inhibited PBP3 effectively. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced antibacterial activity .
  • Evaluation of Cytotoxicity : While exploring the cytotoxic effects of these compounds on eukaryotic cells, it was found that most pyrrolidine derivatives exhibited low cytotoxicity at therapeutic concentrations, making them promising candidates for further development as antibacterial agents without significant off-target effects .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepOptimal ConditionsReference
Cyclization80°C, DMF, 12 hr, N₂ atmosphere
Chlorination0°C, Cl₂ gas, CH₂Cl₂
PurificationSilica gel (hexane:EtOAc 3:1)

Q. Table 2. Computational Parameters for DFT Studies

ParameterValueSoftware
Basis SetB3LYP/6-31G(d,p)Gaussian
Solvent ModelPCM (water)
Convergence CriteriaEnergy < 1e⁻⁶ Hartree

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